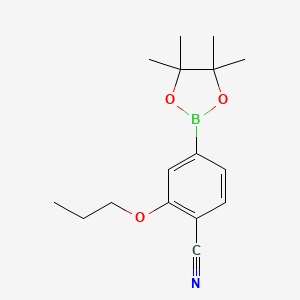

2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

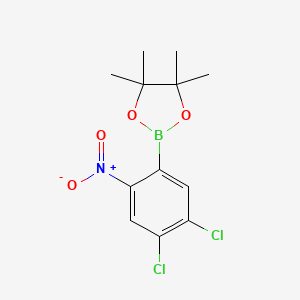

“2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the empirical formula C14H22BNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves the use of reagents like Isopropyl acetate and Pinacolborane . It can be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis

The molecular structure of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be represented by the SMILES string: B1(OC(C(O1)©C)©C)OC©C . Crystallographic data of similar compounds have been deposited with the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis

Similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” are used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 73 °C at 15 mm Hg, a density of 0.912 g/mL at 25 °C, and a refractive index of 1.409 . It is a colorless liquid .科学的研究の応用

- Significance : Borylation reactions are essential in organic synthesis, allowing the introduction of boron-containing groups into aromatic rings. Researchers use this compound to functionalize arenes for drug discovery, materials science, and agrochemical development .

- Significance : Fluorenylborolanes are versatile building blocks for designing organic semiconductors, light-emitting materials, and photovoltaic devices. Researchers use them to enhance electronic properties and optimize performance .

- Significance : Conjugated copolymers find applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. This compound contributes to the design of efficient and tunable materials .

- Significance : Investigating its properties as an electrolyte additive or electrode material could lead to improved energy storage devices, including lithium-ion batteries and supercapacitors .

- Significance : Further research could explore its potential as a probe for biological imaging, drug delivery, or bioconjugation. Its boron-containing moiety might offer unique interactions with biological systems .

- Significance : It may serve as a reference standard or internal standard for quantification in analytical chemistry. Its stability and chromatographic behavior are relevant for accurate mass spectrometry measurements .

Borylation of Arenes

Fluorenylborolane Preparation

Conjugated Copolymer Intermediates

Advanced Battery Science

Life Science Applications

Chromatography-Mass Spectrometry (LC-MS)

Safety and Hazards

作用機序

Target of Action

Similar compounds are known to be used as reagents for borylation of arenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.

特性

IUPAC Name |

2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTBCXBFSFHRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2838322.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)

![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)

![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)